molecular formula C22H20FN3O4S2 B2581424 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide CAS No. 877655-84-0

2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide

Cat. No. B2581424
CAS RN: 877655-84-0
M. Wt: 473.54
InChI Key: FCWJKWNBAUAVRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide” is a chemical compound with a complex structure . It has a molecular weight of 405.523 .


Synthesis Analysis

The synthesis of this compound or similar compounds often involves complex chemical reactions . The yield of the synthesis process can vary, but it has been reported to be around 71% to 75% .


Molecular Structure Analysis

The molecular structure of this compound is complex and includes various functional groups . The structure can be analyzed using techniques such as single-crystal X-ray diffraction .


Chemical Reactions Analysis

The compound can undergo various chemical reactions . The exact reactions would depend on the conditions and the reactants used.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a melting point of 287-288 °C . The IR spectrum and NMR data provide information about the functional groups present in the compound .

Scientific Research Applications

Radiosynthesis for Imaging

One significant application involves the radiosynthesis of derivatives like [18F]PBR111, used for imaging the translocator protein (18 kDa) with PET (Positron Emission Tomography). This research area focuses on synthesizing compounds with a fluorine atom in their structure, facilitating their labeling with fluorine-18 for in vivo imaging, contributing to advancements in neuroimaging and the study of neuroinflammatory processes (Dollé et al., 2008).

Organic Synthesis and Chemical Reactions

In organic chemistry, the compound has been part of studies exploring oxidative radical cyclization, leading to the creation of novel erythrinanes, showcasing its utility in complex chemical synthesis and the formation of structurally diverse molecules (Chikaoka et al., 2003).

Antimicrobial and Antifungal Applications

Another area of application includes the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings, indicating antimicrobial and antifungal properties. These studies contribute to the search for new therapeutic agents against microbial infections (Hossan et al., 2012).

Drug Discovery and Pharmacological Potential

Further research has delved into the synthesis and biological evaluation of derivatives as ligands for the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. This research underscores the compound's potential in developing radiotracers for PET imaging to study neuroinflammation (Damont et al., 2015).

Structural Analysis and Molecular Docking

Investigations into the molecular structure, spectroscopic analysis, and molecular docking against SARS-CoV-2 protein of related compounds highlight their relevance in the context of antiviral research, particularly in understanding and combating COVID-19. These studies offer insights into the compound's interaction with viral proteins, aiding in the design of potential therapeutic agents (Mary et al., 2020).

Future Directions

The compound and its derivatives could be further studied for their potential applications, particularly in the field of medicinal chemistry . More research is needed to fully understand the properties and potential uses of this compound.

properties

IUPAC Name

2-[[3-(3,4-dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O4S2/c1-29-17-8-7-15(11-18(17)30-2)26-21(28)20-16(9-10-31-20)25-22(26)32-12-19(27)24-14-5-3-13(23)4-6-14/h3-8,11H,9-10,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCWJKWNBAUAVRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.